2-(((2-(3-chlorophenyl)-5-methyloxazol-4-yl)methyl)thio)-3-(3,5-dimethoxyphenyl)quinazolin-4(3H)-one
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Description
2-(((2-(3-chlorophenyl)-5-methyloxazol-4-yl)methyl)thio)-3-(3,5-dimethoxyphenyl)quinazolin-4(3H)-one is a useful research compound. Its molecular formula is C27H22ClN3O4S and its molecular weight is 520. The purity is usually 95%.
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Scientific Research Applications
Antimicrobial Applications
Quinazolinone derivatives have demonstrated promising antimicrobial properties. Kapoor et al. (2017) synthesized a series of amino acid/dipeptide derivatives of quinazolin-3(4H)-one, exhibiting moderate to significant antibacterial activity against both Gram-positive and Gram-negative bacteria. Notably, some derivatives showed comparable potency to the standard drug ciprofloxacin, highlighting their potential as novel antimicrobial agents (Kapoor, Nabi, Gupta, & Gupta, 2017).
Antitumor and Anticancer Applications
Research has also focused on the antitumor and anticancer potential of quinazolinone derivatives. A study by Al-Suwaidan et al. (2016) reported the synthesis of novel 3-benzyl-substituted-4(3H)-quinazolinones, some of which exhibited significant broad-spectrum antitumor activity, being more potent than the positive control 5-FU. This suggests their applicability in cancer treatment (Al-Suwaidan et al., 2016).
H1-antihistaminic Activity
Quinazolinone derivatives have been investigated for their H1-antihistaminic activity, with some compounds showing significant protection against histamine-induced bronchospasm in guinea pigs. A study by Alagarsamy and Parthiban (2013) identified compounds that offered protection comparable to chlorpheniramine maleate, a standard H1-antihistaminic agent, with negligible sedation effects. This positions them as potential candidates for H1-antihistaminic therapy (Alagarsamy & Parthiban, 2013).
Diuretic Activity
The diuretic potential of quinazolin-4(3H)-one derivatives has been explored, with certain compounds displaying significant diuretic activity. This suggests their potential use in treating conditions requiring diuresis (Maarouf, El‐Bendary, & Goda, 2004).
Properties
IUPAC Name |
2-[[2-(3-chlorophenyl)-5-methyl-1,3-oxazol-4-yl]methylsulfanyl]-3-(3,5-dimethoxyphenyl)quinazolin-4-one |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C27H22ClN3O4S/c1-16-24(29-25(35-16)17-7-6-8-18(28)11-17)15-36-27-30-23-10-5-4-9-22(23)26(32)31(27)19-12-20(33-2)14-21(13-19)34-3/h4-14H,15H2,1-3H3 |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
QBVLMZBMSRTKEH-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=C(N=C(O1)C2=CC(=CC=C2)Cl)CSC3=NC4=CC=CC=C4C(=O)N3C5=CC(=CC(=C5)OC)OC |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C27H22ClN3O4S |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
520.0 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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